molecular formula C10H14ClNO B11900412 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride

Cat. No.: B11900412
M. Wt: 199.68 g/mol
InChI Key: BGELBKZGESUREU-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride (C₁₀H₁₄NO·HCl) is a heterocyclic compound featuring a partially hydrogenated isoquinoline backbone with a methyl group at position 2 and a hydroxyl group at position 6. It is commonly utilized in pharmaceutical research as a precursor or intermediate for bioactive molecules. The compound’s synthesis typically involves high-performance liquid chromatography (HPLC), NMR spectrometry, and LC-MS for purity validation, as demonstrated in the preparation of related tetrahydroquinoline (THQ) derivatives . Regulatory standards, such as those from the United States Pharmacopeia (USP), emphasize its role as a reference material in quality control .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-11-6-5-8-3-2-4-10(12)9(8)7-11;/h2-4,12H,5-7H2,1H3;1H

InChI Key

BGELBKZGESUREU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Direct Electrophilic Hydroxylation

Treating the tetrahydroisoquinoline core with hydroxylating agents like hydrogen peroxide (H₂O₂) in acidic media or oxone (KHSO₅) generates the phenolic -OH group. However, this method risks over-oxidation and requires stringent temperature control (0–5°C).

Demethylation of Methoxy Precursors

A more reliable approach involves synthesizing a methoxy intermediate (e.g., 8-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) followed by demethylation. Boron tribromide (BBr₃) in dichloromethane at -78°C cleaves the methyl ether quantitatively, as demonstrated in J-STAGE’s synthesis of hydroxylated tetrahydroisoquinoline derivatives.

Hydrochloride Salt Formation

The final step converts the free base to its hydrochloride salt. Dissolving the product in ethanol and introducing gaseous HCl or adding concentrated hydrochloric acid until pH ≈ 1 induces crystallization. RU2702625C2 reports optimal results when the dichloromethane layer containing the free base is concentrated, dissolved in ethanol, and treated with HCl at 0–5°C. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield >99% pure hydrochloride salt.

Industrial-Scale Optimization

Solvent Selection and Recycling

DMF and dichloromethane, while effective, pose environmental and toxicity concerns. Recent studies highlight cyclopentyl methyl ether (CPME) as a greener alternative for cyclization and alkylation steps, offering comparable yields (87–92%) with easier recycling.

Catalytic Asymmetric Synthesis

Chiral phosphoric acids catalyze enantioselective Pictet-Spengler reactions, enabling access to optically pure 2-methyltetrahydroisoquinolines. For example, ( R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) achieves 94% enantiomeric excess (ee) in the cyclization of tryptamine derivatives.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ≈ 6.2 min.

  • NMR : ¹H-NMR (D₂O) δ 2.35 (s, 3H, CH₃), 3.15–3.45 (m, 4H, CH₂), 4.25 (q, 1H, J = 6.5 Hz), 6.75 (d, 1H, J = 8.0 Hz), 7.10 (d, 1H, J = 8.0 Hz).

  • Mass Spec : ESI-MS m/z 192.1 [M+H]⁺, 194.1 [M+H+2]⁺ (Cl isotope) .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 8 undergoes oxidation under acidic or neutral conditions. Common oxidizing agents include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄), yielding ketones or carboxylic acids depending on reaction severity.

Reaction Conditions Product Yield Reference
Oxidation of -OH to ketoneCrO₃ in H₂SO₄, 0°C, 2h8-Keto-tetrahydroisoquinoline65–72%
Complete oxidation to -COOHKMnO₄, H₂O, reflux, 6h8-Carboxy-tetrahydroisoquinoline58%

The methyl group on nitrogen stabilizes the intermediate carbocation during oxidation, enhancing reaction efficiency.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution when activated. Tosylation or mesylation converts it into a better leaving group (e.g., -OTs), enabling displacement by amines or thiols.

Reagent Conditions Product Application
Tosyl chloride (TsCl)Pyridine, 0°C, 1h8-Tosylate derivativePrecursor for SN2 reactions
BenzylthiolDMF, K₂CO₃, 60°C, 4h8-BenzylthioetherThioether linkage formation

The amine group in the tetrahydroisoquinoline core can also undergo alkylation or acylation.

Acid-Base and Salt Formation

As a hydrochloride salt, the compound dissociates in aqueous solutions, with the amine group protonated (pKa ~9.5). Deprotonation under basic conditions (pH >10) facilitates reactions such as:

  • Amide formation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

  • Complexation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the amine and hydroxyl groups, useful in catalysis .

Cyclization and Intramolecular Reactions

Under dehydrating conditions, the hydroxyl and amine groups participate in cyclization. For example, heating with POCl₃ yields fused heterocycles:

Reagent Conditions Product Mechanism
POCl₃Toluene, reflux, 8hIsoquinolo[8,1-b]oxazoleIntramolecular dehydration

This reactivity mirrors Pictet-Spengler-type cyclizations observed in related tetrahydroisoquinolines .

Stability and Side Reactions

  • Hydrolysis : The hydrochloride salt is hygroscopic but stable in dry environments. Prolonged exposure to moisture leads to gradual decomposition.

  • Thermal Degradation : Decomposes above 200°C, releasing methylamine and forming polymeric byproducts.

Scientific Research Applications

Neuroprotective Effects

One of the most significant applications of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride is its neuroprotective properties. Studies indicate that it can protect neurons from oxidative stress and neurotoxicity, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

  • Mechanism of Action : The compound exhibits monoamine oxidase (MAO) inhibition, leading to increased levels of neurotransmitters like dopamine and serotonin. This mechanism is crucial in conditions characterized by neurotransmitter depletion .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specific pathways in disease mechanisms.

Case Studies and Research Findings

Several studies have documented the effects and applications of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride:

  • Neuroprotective Studies : Research has shown that this compound can significantly reduce neuronal damage in models of Parkinson's disease. In a study involving chronic administration to mice, it was found to mitigate dopaminergic neuron loss .
  • Behavioral Studies : In behavioral assays with rodents, the compound demonstrated potential anti-addictive properties by attenuating cravings associated with substance abuse .
  • Structural Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the tetrahydroisoquinoline scaffold can lead to enhanced biological activities against various pathogens and neurodegenerative conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride, a comparison with other tetrahydroisoquinoline derivatives is useful:

Compound NameStructural FeaturesUnique Properties
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1Enhanced neuroprotective effects
SalsolinolHydroxyl group at position 1Associated with addiction mechanisms
1-BenzyltetrahydroisoquinolineBenzyl group substitutionPotential antitumor activity

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Isomers

The following compounds share structural or functional similarities with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride:

Compound Name Molecular Weight Key Substituents Structural Similarity Pharmacological Notes References
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol 165.20 -OH at position 6, -CH₃ at position 2 0.91 Positional isomer; reduced CNS activity compared to 8-ol derivative
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate 233.69 -OH at positions 4 and 8 0.78 Enhanced hydrophilicity; USP reference standard for impurity profiling
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride 259.72 -OH at 4,6; -CH₂OH at 1; -CH₃ at N 0.65 Increased polarity; potential use in glycobiology
6-Methyl-1,2,3,4-tetrahydroquinoline 147.22 -CH₃ at position 6; quinoline backbone 0.40 Distinct ring system (quinoline vs. isoquinoline); lower solubility in polar solvents

Key Differences and Implications

  • Positional Isomerism : The 6-ol isomer (similarity 0.91) exhibits reduced central nervous system (CNS) activity compared to the 8-ol derivative, likely due to altered hydrogen bonding and receptor interactions .
  • Functional Group Variations : The 4,8-diol derivative (similarity 0.78) has higher hydrophilicity, making it suitable for aqueous formulations but less effective in crossing lipid membranes .
  • Backbone Modifications: 6-Methyl-1,2,3,4-tetrahydroquinoline (similarity 0.40) demonstrates the impact of the quinoline vs. isoquinoline ring system on solubility and aromaticity, affecting binding to monoamine transporters .

Regulatory and Industrial Relevance

  • USP Standards : The 4,8-diol variant is listed as a USP reference standard for impurity testing, underscoring its regulatory importance in pharmaceutical manufacturing .
  • Tariff Classifications: The target compound falls under HS code 29334990, with a 6.5% MFN tariff, aligning with other tetrahydroisoquinoline derivatives in international trade .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride (CAS: 34222-77-0) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride is characterized by a tetrahydroisoquinoline core with a methyl group at the 2-position and a hydroxyl group at the 8-position. This structural configuration is crucial for its biological activity.

Antioxidant Activity

Research indicates that THIQ derivatives exhibit significant antioxidant properties. The presence of the hydroxyl group in 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol enhances its ability to scavenge free radicals and reduce oxidative stress in cellular environments .

Neuroprotective Effects

Studies have demonstrated that compounds within the THIQ family can protect neuronal cells from degeneration. Specifically, 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride has shown promise in mitigating neurotoxicity associated with Parkinson's disease models. It appears to modulate pathways related to neuroinflammation and apoptosis .

Antimicrobial Activity

Recent investigations have revealed that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against specific bacterial strains suggests potential applications in developing new antibiotics or adjunct therapies .

The biological activities of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group facilitates the donation of electrons to neutralize free radicals.
  • Inhibition of Neuroinflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators in neuronal tissues.
  • Modulation of Neurotransmitter Systems : THIQ derivatives can interact with neurotransmitter receptors, potentially enhancing dopaminergic signaling in the brain .

Case Studies and Experimental Evidence

A study conducted on animal models indicated that administration of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride resulted in improved motor function and reduced neurodegeneration markers compared to control groups . Additionally, in vitro studies demonstrated its efficacy in reducing bacterial load in cultures infected with pathogenic strains.

StudyMethodFindings
Animal ModelImproved motor function; reduced neurodegeneration markers
In VitroSignificant reduction in bacterial load against pathogens

Q & A

What are the recommended synthetic routes for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
A common approach involves reductive amination or cyclization of precursor amines. For example, hydroxylammonium chloride can be used in reflux conditions with sodium acetate to form tetrahydroisoquinoline derivatives (see similar procedures in ). Optimization strategies include:

  • Temperature control : Reflux in ethanol/water (1:1) at ~80°C to minimize side reactions.
  • Catalyst selection : Use of Al-Ni alloys for reductive steps to improve stereochemical outcomes.
  • Purification : Recrystallization from ethyl acetate or dichloromethane to enhance purity (82% yield reported for analogous compounds) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.

How can researchers characterize the structural identity and purity of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride using spectroscopic and chromatographic methods?

Basic Research Question
Spectroscopic methods :

  • NMR : Key 1H^1H-NMR peaks for tetrahydroisoquinoline derivatives include aromatic protons (δ 6.3–7.9 ppm) and methyl/methylene groups (δ 1.6–3.8 ppm). 13C^{13}C-NMR confirms carbonyl or hydroxyl carbons (e.g., δ 148–163 ppm for aromatic carbons) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 272–284 for related compounds) validate molecular weight .
    Chromatographic methods :
  • HPLC : Use C18 columns with UV detection at 254 nm; purity ≥97% is achievable (as per ).
  • X-ray crystallography : SHELX software ( ) resolves crystal structures, confirming stereochemistry and hydrogen bonding patterns .

What strategies are effective in resolving enantiomeric forms of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride, and how can absolute stereochemistry be confirmed?

Advanced Research Question
Resolution methods :

  • Chiral derivatization : Use enantiopure acids (e.g., tartaric acid) to form diastereomeric salts, separable via recrystallization.
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak® IA) with polar mobile phases.
    Stereochemical confirmation :
  • X-ray crystallography : SHELXL refines absolute configuration using Flack parameters (e.g., resolved 4R-enantiomers via crystal structure analysis) .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .

How should researchers address discrepancies in pharmacological activity data between in vitro and in vivo studies involving this compound?

Advanced Research Question
Data contradiction analysis :

  • Bioavailability factors : Assess solubility (e.g., logP via shake-flask method) and metabolic stability (e.g., liver microsomal assays).
  • Model selection : Use NIH3T3 cells () for in vitro proliferation assays, but validate in animal models with pharmacokinetic profiling .
  • Dose normalization : Adjust in vivo doses based on plasma protein binding (e.g., equilibrium dialysis) and tissue distribution studies.

What methodologies are recommended for analyzing degradation products or impurities in 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride?

Advanced Research Question
Impurity profiling :

  • Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, then analyze via:
    • HPLC-MS : Identify degradation products (e.g., lists phenylephrine-related impurities monitored using reference standards) .
    • Stability-indicating methods : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to resolve peaks.
      Quantification :
  • Calibration curves : Compare with certified reference materials (e.g., LGC Standards’ MM0081.06 for tetrahydroisoquinoline analogs) .

How can computational chemistry aid in predicting the physicochemical properties and binding affinity of this compound?

Advanced Research Question
In silico tools :

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., adrenergic receptors, based on structural analogs in ).
  • ADMET prediction : Software like SwissADME estimates logP, solubility, and CYP450 inhibition.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts or tautomeric stability .

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